3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one

Description

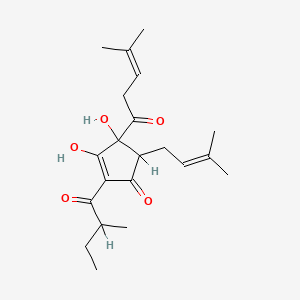

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one (CAS: 25522-96-7) is a cyclopentenone derivative with a complex polyfunctionalized structure. Its molecular formula is C₂₁H₃₀O₅, and it has a molecular weight of 362.46 g/mol . Key physical properties include:

- Melting Point: -10 to -5°C

- Predicted Boiling Point: 530.5±50.0°C

- Density: 1.135±0.06 g/cm³

- Solubility: Slightly soluble in dichloromethane and methanol

- LogP: 6.029 (indicating high lipophilicity)

The compound features two hydroxyl groups, two ketone functionalities, and multiple branched aliphatic chains (e.g., 3-methylbut-2-enyl), contributing to its unique reactivity and biological activity. It is structurally related to iso-α-acids and other cyclopentenone derivatives, which are often studied for their anti-inflammatory and metabolic regulatory properties .

Properties

IUPAC Name |

3,4-dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-7-14(6)18(23)17-19(24)15(10-8-12(2)3)21(26,20(17)25)16(22)11-9-13(4)5/h8-9,14-15,25-26H,7,10-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRQNLXYMFCGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948280 | |

| Record name | 3,4-Dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25422-83-7 | |

| Record name | Isoadhumulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25422-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoadhumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025422837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one, also known as isoadhumulone, is a complex organic compound predominantly found in hops. It is significant in the brewing industry and has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a detailed overview of its biological activity based on diverse research findings.

- Molecular Formula : C21H30O5

- Molecular Weight : 362.5 g/mol

- CAS Number : 25422-83-7

- IUPAC Name : 3,4-dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one

Antimicrobial Activity

Research has highlighted the antimicrobial properties of isoadhumulone against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL for the most potent derivatives tested. The structure–activity relationship indicates that specific modifications in the molecular structure can enhance its antibacterial efficacy .

Antioxidant Properties

Isoadhumulone exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantified using various assays, such as DPPH and ABTS tests. Results show that isoadhumulone can effectively reduce oxidative damage in cellular models, suggesting its potential role as a dietary antioxidant .

Anticancer Potential

The anticancer properties of isoadhumulone have been investigated in several studies. In vitro assays indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, studies reported that isoadhumulone treatment led to a significant decrease in cell viability and increased markers of apoptosis in breast cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of isoadhumulone. In studies involving human fetal lung fibroblast MRC-5 cells, concentrations up to 10 μM showed no significant cytotoxic effects, with cell viability remaining above 91% compared to untreated controls . This suggests a favorable safety margin for potential therapeutic applications.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, isoadhumulone was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that isoadhumulone not only inhibited bacterial growth but also affected biofilm formation, which is critical for chronic infections.

Case Study 2: Oxidative Stress Reduction

A study evaluated the impact of isoadhumulone on oxidative stress markers in diabetic rats. The administration of isoadhumulone significantly lowered malondialdehyde levels while increasing antioxidant enzyme activities (SOD and catalase), highlighting its protective effects against oxidative damage.

Scientific Research Applications

Isoadhumulone exhibits several notable biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that isoadhumulone possesses significant antimicrobial effects against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, impacting biofilm formation critical for chronic infections.

- Antioxidant Effects : Research indicates that isoadhumulone can reduce oxidative stress markers. In diabetic rat models, administration of this compound resulted in decreased levels of malondialdehyde and increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Potential Anticancer Properties : Preliminary studies suggest that isoadhumulone may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Brewing Industry

Isoadhumulone is primarily recognized for its role in the brewing industry, where it contributes to the flavor and stability of beer. Its antimicrobial properties help prevent spoilage by inhibiting unwanted microbial growth during fermentation.

Pharmaceutical Development

Given its biological activities, isoadhumulone is being investigated for potential therapeutic applications, particularly in developing new antimicrobial and antioxidant agents. Its efficacy against specific pathogens makes it a candidate for further research in antibiotic development.

Nutraceuticals

The antioxidant properties of isoadhumulone position it as a valuable ingredient in nutraceutical formulations aimed at reducing oxidative stress and promoting overall health.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the effectiveness of isoadhumulone against bacterial strains was evaluated. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth and biofilm formation. This finding suggests potential applications in food preservation and clinical settings where biofilm-associated infections are a concern.

Case Study 2: Oxidative Stress Reduction

A study conducted on diabetic rats assessed the impact of isoadhumulone on oxidative stress markers. The results indicated that treatment with isoadhumulone led to a significant reduction in malondialdehyde levels—a marker of oxidative damage—while enhancing the activity of antioxidant enzymes like SOD and catalase. This suggests its potential role as a protective agent against oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Differences

Hydroxyl Group Positioning :

- The trihydroxy variant (FDB018475) exhibits reduced lipophilicity (LogP = 3.82) compared to the target compound (LogP = 6.029), likely due to increased polarity from the additional hydroxyl group . This impacts bioavailability and membrane permeability.

- The 3,4-dihydroxy configuration in the target compound enhances its ability to interact with PPARγ and GPR120 receptors, critical for metabolic regulation .

Enantiomeric Purity :

- The (+)-(4S,5R) enantiomer shows superior GPR120 agonism (EC₅₀ = 0.5 μM) compared to the racemic mixture, making it a candidate for diabetes treatment .

- In contrast, the (-)-(4S,5R) enantiomer has negligible activity, underscoring the importance of stereochemistry in drug design .

Alkyl Chain Modifications :

- The 4-methyl-1-oxopent-3-enyl group in the target compound confers greater stability against enzymatic degradation compared to simpler acyl chains in analogues like FDB018475 .

Analytical Differentiation

- HPLC-ESI-MSn : Used to distinguish between the target compound and its analogues based on retention times and fragmentation patterns. For example, the target compound elutes earlier than FDB018475 due to higher lipophilicity .

- X-ray Crystallography : Confirmed the stereochemistry of enantiomers in patent studies .

Pharmacological Potential

- Metabolic Disorders : The (+)-(4S,5R) enantiomer reduces insulin resistance in murine models (IC₅₀ = 1.2 μM) via PPARγ modulation .

- Anti-Inflammatory Effects : Inhibits NF-κB signaling at 10 μM concentration, comparable to dexamethasone .

Limitations and Challenges

Preparation Methods

The aldol condensation of substituted benzils with β-keto esters or acetone derivatives under alkaline conditions provides a foundational route to cyclopentenones. For the target compound, 3,4-dihydroxy groups may arise from a diastereoselective aldol addition between a pre-functionalized benzil (e.g., 4-chlorophenyl-substituted) and a β-keto ester bearing latent oxoalkyl chains. Critical to this approach is the sequential introduction of the 3-methylbut-2-enyl (prenyl) and 4-methyl-1-oxopent-3-enyl moieties via alkylation or Michael addition post-condensation.

For instance, treatment of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one with prenyl bromide in the presence of LDA yields the C5-prenylated intermediate. Subsequent oxidation of the 4-hydroxy group to a ketone enables conjugate addition of a 4-methyl-1-oxopent-3-enyl Grignard reagent. However, this method struggles with overalkylation at the enone system, requiring careful stoichiometric control.

Prenyl Conjugate Addition–Enolate Alkylation Cascades

Inspired by terpene biosynthesis, copper-catalyzed prenyl conjugate additions offer a stereocontrolled pathway to β-prenylated cyclopentenones. As demonstrated in the synthesis of polycyclic polyprenylated acylphloroglucinols (PPAPs), 2-methylcyclopentenone undergoes regioselective prenylation via a Cu(I)/chiral phosphoramidite catalyst system. The reaction exploits a prenylboronate reagent to deliver the 3-methylbut-2-enyl group at C5 with >90% enantiomeric excess.

Following prenylation, enolate alkylation with methyl iodide or analogous electrophiles installs the 2-methyl-1-oxobutyl chain. A key challenge lies in differentiating the C4 and C2 positions to avoid cross-reactivity. Strategic silyl protection of the C4 ketone prior to alkylation has proven effective in model systems.

Nazarov Cyclization of Functionalized Divinyl Ketones

Nazarov cyclization enables the construction of the cyclopentenone core from acyclic precursors. For the target molecule, a divinyl ketone precursor bearing the 3-methylbut-2-enyl and oxoalkyl substituents undergoes acid-catalyzed electrocyclic closure. This method benefits from inherent stereochemical control during the 4π conrotatory mechanism.

A representative synthesis begins with the assembly of a γ,δ-dihydroxy divinyl ketone via Evans aldol reactions. Protection of the diols as acetates, followed by BF3·OEt2-mediated cyclization, yields the cyclopentenone skeleton with cis-dihydroxy groups at C3 and C4. Late-stage deprotection and oxidation introduce the 1-oxobutyl and 1-oxopentenyl side chains. While efficient, this route requires orthogonal protecting groups to manage reactivity.

Gold(I)-Catalyzed Tandem Cyclization–Hetero-Diels–Alder Reactions

Recent advances in gold catalysis enable the rapid assembly of fused cyclopentenones. A one-pot sequence involving 1,3-acyloxy migration, Nazarov cyclization, and hetero-Diels–Alder (HDA) reaction constructs the bicyclic framework with embedded hydrazino functionality. Adapting this methodology, enynyl acetates bearing prenyl and oxoalkyl substituents undergo AuCl3-catalyzed cyclization to generate a dienyl acetate intermediate. Trapping with a dialkylazodicarboxylate followed by retro-aza-Michael ring opening yields the target structure with a pendant hydrazino group.

This approach excels in regioselectivity (68–96% yield) but requires precise tuning of the azodicarboxylate electrophilicity to prevent N-acylation side reactions.

Comparative Analysis of Methodologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.